molecular formula C24H14N2 B13078219 Tribenzo[a,c,h]phenazine CAS No. 216-01-3

Tribenzo[a,c,h]phenazine

Cat. No.: B13078219
CAS No.: 216-01-3
M. Wt: 330.4 g/mol
InChI Key: MAOGUGQCDLRFTD-UHFFFAOYSA-N
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Description

Tribenzo[a,c,h]phenazine (CAS 215-29-2) is a polycyclic aromatic compound with the molecular formula C24H14N2 and a molecular weight of 330.38 g/mol . This nitrogen-containing heterocycle is part of the phenazine family, a class of structures known for their redox activity and utility in various research fields . Its extended, planar conjugated system makes it a candidate for investigation in organic electronics. Research on analogous phenazine derivatives has demonstrated their potential as core structures in the development of hole-transport materials for electronic devices due to their suitable HOMO and LUMO energy levels . In biochemical research, phenazine cores are noted for their ability to interact with biological macromolecules; similar dibenzo[a,c]phenazine derivatives have been studied for their capacity to stabilize G-quadruplex DNA structures, which are non-canonical DNA forms present in telomeric regions and oncogene promoters, suggesting a potential mechanism for telomerase inhibition and anticancer activity . The compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to explore its distinct electrochemical and photophysical properties, as well as its potential as a scaffold for developing probes and inhibitors in chemical and molecular biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216-01-3

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene

InChI

InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H

InChI Key

MAOGUGQCDLRFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3

Origin of Product

United States

Synthetic Methodologies for Tribenzo A,c,h Phenazine and Its Analogues

Classical Condensation Pathways for Phenazine (B1670421) Core Construction

The formation of the phenazine nucleus through the condensation of an ortho-diamine with an ortho-quinone is a long-established and fundamental method in heterocyclic chemistry. This approach provides a direct and efficient route to the core structure of numerous phenazine derivatives.

Reaction of Diamines with Quinones in Organic Synthesis

The classical synthesis of phenazines involves the reaction of an o-phenylenediamine (B120857) with an o-benzoquinone. This condensation reaction is a robust and widely applicable method for creating the central pyrazine (B50134) ring fused to two benzene (B151609) rings. The reaction typically proceeds by heating the two components, often in a solvent like ethanol (B145695) or acetic acid. This method can be extended to more complex polycyclic systems by using polynuclear o-quinones. For instance, condensing o-phenylenediamine with 1,2-naphthoquinone (B1664529) yields benzo[a]phenazine. The versatility of this reaction allows for the creation of a wide array of substituted phenazines by employing appropriately substituted diamines and quinones.

Formation of the Tribenzo[a,c,h]phenazine Skeleton via Specific Quinone-Diamine Condensations

The direct construction of the this compound skeleton is achieved by applying the classical condensation strategy with larger polycyclic precursors. Specifically, the reaction involves the condensation of phenanthrene-9,10-dione with phenanthrene-9,10-diamine. This reaction is typically carried out by refluxing the reactants in a solvent such as glacial acetic acid, which facilitates the dehydration and ring closure to form the thermodynamically stable aromatic phenazine system.

One documented synthesis of this compound (referred to as FN4 in the study) involves refluxing the appropriate diamine and quinone in glacial acetic acid. A related compound, tribenzo[a,c,i]phenazine-10,15-dione, has been produced by reacting 2,3-diamino-1,4-naphthoquinone with phenanthrene-9,10-dione, illustrating the modularity of this synthetic approach for creating complex phenazine structures.

Table 1: Classical Condensation for Phenazine Synthesis

ProductReactant 1 (Diamine)Reactant 2 (Quinone)Conditions
Dibenzo[a,c]phenazine (B1222753)o-PhenylenediaminePhenanthrene-9,10-dioneReflux in glacial acetic acid for 2 hours.
Tribenzo[a,c,i]phenazine (B11520391)2,3-DiaminonaphthalenePhenanthrene-9,10-dioneReflux in glacial acetic acid.
This compoundPhenanthrene-9,10-diaminePhenanthrene-9,10-dioneReflux in glacial acetic acid.

Palladium-Catalyzed Cross-Coupling Strategies for Derivatization

Once the core this compound skeleton is formed, modern cross-coupling reactions, particularly those catalyzed by palladium, offer powerful tools for its functionalization. These methods allow for the precise introduction of substituents, enabling the fine-tuning of the molecule's electronic and physical properties.

C-N Bond Forming Amination Reactions (e.g., Buchwald-Hartwig Coupling) on Phenazine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is highly effective for the derivatization of phenazine scaffolds. For example, novel 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives have been synthesized in good yields using a palladium-catalyzed C–N bond-forming amination reaction. This strategy has been employed to create a series of donor-acceptor type molecules by coupling electron-donating diarylamines with an electron-deficient tribenzophenazine core. These reactions demonstrate the utility of Buchwald-Hartwig coupling for installing amino groups onto the phenazine framework, which is crucial for developing materials for organic electronics.

C-C Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling) for Extended Aromatic Systems

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, used to form carbon-carbon bonds between an organoboron compound and an aryl halide. This reaction is instrumental in extending the conjugated π-system of phenazines. Research has shown the synthesis of 3,6,11-trisubstituted-dibenzo[a,c]phenazine derivatives through the Suzuki-Miyaura C-C bond coupling reaction. This method allows for the attachment of additional aryl groups to a pre-halogenated phenazine core, effectively expanding the aromatic system. Such extensions are critical for modifying the optoelectronic properties of the resulting molecules, making them suitable for applications in areas like organic light-emitting diodes (OLEDs).

Table 2: Palladium-Catalyzed Derivatization of Phenazine Cores

Reaction TypeSubstrate Example

Sustainable and Efficient Synthetic Approaches

Exploration of Green Chemistry Protocols in Phenazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenazine derivatives to minimize environmental impact. These protocols focus on the use of non-hazardous solvents, reusable catalysts, and energy-efficient reaction conditions.

A notable green procedure involves the microwave-assisted, one-pot, four-component domino reaction for synthesizing benzo[a]chromeno[2,3-c]phenazine derivatives. tubitak.gov.tr This method utilizes a reusable base catalyst, DABCO, in an environmentally benign ethanol-water solvent system. The use of microwave irradiation significantly reduces reaction times and improves yields, offering a considerable advantage over conventional heating methods. tubitak.gov.tr Another approach employs ultrasound irradiation for the synthesis of phenazines from lawsone in an aqueous medium, which is praised for its mild conditions and simple work-up. researchgate.net

The development of novel nanocatalysts also represents a significant step forward in green phenazine synthesis. For instance, copper oxide quantum dots (CuO QDs) combined with magnetic silica (B1680970) mesoporous nanoparticles have been used to create an efficient and reusable core-shell nanocatalyst. rsc.org This catalyst facilitates the synthesis of benzo[a]pyrano-[2,3-c]phenazine derivatives under mild thermal conditions in ethanol, achieving high yields of 86–95%. rsc.org The magnetic nature of the catalyst allows for its easy separation and reuse for at least five cycles without significant loss of catalytic efficiency. rsc.org Furthermore, the use of biorenewable feedstocks, such as lignin-derived catechol, has been explored for the one-pot production of the core phenazine structure, using aqueous ammonia (B1221849) as both the reaction medium and nitrogen source over a Pd/C catalyst. rsc.org

Table 1: Overview of Green Synthesis Protocols for Phenazine Analogues

Catalyst Energy Source Solvent System Key Advantages Resulting Product
DABCO Microwave EtOH/H₂O Reusable catalyst, short reaction time, high yields. tubitak.gov.tr Benzo[a]chromeno[2,3-c]phenazines tubitak.gov.tr
M-MSNs/CuO(QDs) Thermal (78°C) Ethanol High stability, reusable, mild conditions. rsc.org Benzo[a]pyrano-[2,3-c]phenazines rsc.org
None (Catalyst-free) Ultrasound Aqueous Mild conditions, simple work-up, high yields. researchgate.net Phenazines from lawsone researchgate.net
Pd/C Thermal Aqueous NH₃ Use of biorenewable feedstock. rsc.org Phenazine from catechol rsc.org
Caffeine (B1668208) Reflux Ethanol Natural, inexpensive catalyst. jrespharm.com Benzo[a]pyrano[2,3-c] phenazine jrespharm.com

One-Pot Multicomponent Reactions for Complex Phenazine Derivatives

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, which enhances atomic and step economy. rsc.org This strategy has been extensively used to create a diverse range of phenazine derivatives.

A facile one-pot, four-component reaction protocol has been developed for preparing 3-amino-2-cyano-1-aryl/alkyl-1H-benzo[a]pyrano[2,3-c]phenazines. benthamdirect.com This reaction combines 2-hydroxy-1,4-naphthaquinone, o-phenylenediamines, malononitrile, and various aldehydes using the organocatalyst DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aqueous ethanol. benthamdirect.com Similarly, catalysts like caffeine have been employed in the one-pot synthesis of benzo[a]pyrano[2,3-c] phenazine derivatives, highlighting the search for greener and more readily available catalysts. jrespharm.com

More intricate molecular architectures, such as benzo[a]phenazinone fused chromene/bicyclic scaffolds, have been assembled through a domino Knoevenagel/intramolecular hetero-Diels–Alder (IMHDA) strategy. rsc.org This reaction, conducted as a solid-state melt reaction (SSMR), impressively forms five new bonds and three stereogenic centers in a single, work-up-free procedure. rsc.org Another advanced MCR involves the coupling of o-alkynylheteroaryl carbonyl derivatives with Fischer carbene complexes and dienophiles. beilstein-journals.org This method proceeds through transient furan (B31954) intermediates that are trapped in a Diels-Alder reaction to construct the final phenazine ring system in one pot. beilstein-journals.org These MCRs exemplify the power of modern synthetic methods to rapidly generate molecular complexity. tandfonline.com

Table 2: Examples of One-Pot Multicomponent Reactions for Phenazine Derivatives

Reactants Catalyst/Conditions Key Features Resulting Structure
2-hydroxy-1,4-naphthaquinone, o-phenylenediamine, aldehyde, malononitrile DBU, aq. ethanol, reflux Four-component reaction, high yield. benthamdirect.com 3-amino-2-cyano-1-aryl/alkyl-1H-benzo[a]pyrano[2,3-c]phenazines benthamdirect.com
2-hydroxynaphthalene 1,4-dione, o-phenylenediamine, O-allyl salicylaldehyde Solid State Melt Reaction (SSMR) Domino Knoevenagel/IMHDA, forms 5 new bonds. rsc.org Benzo[a]phenazinone fused chromene scaffolds rsc.org
o-alkynylheteroaryl carbonyl, Fischer carbene complex, dienophile Heat Three-component coupling via transient intermediates. beilstein-journals.org Fused phenazine ring systems beilstein-journals.org
Lawsone, o-phenylenediamine, 2-hydroxybenzaldehyde, malononitrile Caffeine, ethanol, reflux Use of a green, natural catalyst. jrespharm.com 3-amino-2-cyano-1-(2-hydroxyl-phenyl)-1H-benzo[a]pyrano[2,3-c] phenazine jrespharm.com

Directed Functionalization for Tunable Electronic Structures

The electronic properties of the phenazine scaffold can be precisely modulated through the strategic and regioselective placement of various functional groups. This directed functionalization is key to designing materials for specific applications, such as in organic electronics.

Regioselective Introduction of Electron-Donor and Electron-Acceptor Moieties

The introduction of electron-donating groups (EDGs) and electron-accepting groups (EWGs) onto the phenazine backbone creates intramolecular charge-transfer (ICT) characteristics. sciengine.com The regioselectivity of these substitutions is crucial. For example, a regioselective synthesis has been developed for alkoxy-substituted phenazines, where the alkoxy group acts as an electron donor. researchgate.net The position of these substituents significantly influences the molecule's properties; in one study on phenazine-1-carboxamides, derivatives substituted at the 9-position showed the highest activity in a biological context, which correlated with the electron-withdrawing power of the substituent. researchgate.net

The concept of electron donor-acceptor (EDA) interactions is central to this field. rsc.org Recently, a metal-organic framework (MOF) was designed where dihydrophenazine units act as heterogeneous electron donor catalysts. nih.gov This MOF, named Zr-PZDB, demonstrated superior performance in promoting EDA interactions compared to homogeneous catalysts, attributed to the high local concentration of the phenazine active centers within the framework. nih.gov This work highlights the potential of phenazine-based systems in advanced catalytic processes driven by photoactivated EDA complexes. nih.gov The ability to control the placement of donor and acceptor moieties allows for the fine-tuning of the electronic energy levels within the molecule, which is essential for designing novel photofunctional materials. researchgate.net

Halogenation and Subsequent Transformations on Phenazine Backbones

Halogenation of the phenazine backbone is a critical synthetic step that provides versatile handles for further functionalization through cross-coupling reactions. The introduction of fluorine, chlorine, or other halogens can significantly alter the electronic properties of the molecule and open pathways to more complex derivatives.

Synthetic strategies have been developed specifically for creating fluorinated phenazine derivatives. researchgate.net Halogenated intermediates are highly valuable in organic synthesis, serving as precursors for the introduction of other functional groups via reactions like Suzuki, Stille, or Buchwald-Hartwig coupling. While the primary literature focuses on the synthesis of the halogenated compounds themselves, their utility as building blocks is a foundational concept in medicinal and materials chemistry. Even in biosynthetic pathways, halogenation is recognized as a key transformation that diversifies the structures of natural phenazine products. acs.orgsjtu.edu.cn The synthesis of molecules like chlorinated tetraazapentacenes, which are structurally related to phenazines, further underscores the importance of halogenation in creating functional polycyclic aza-aromatic systems. researchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis of Tribenzo A,c,h Phenazine Systems

Spectroscopic Probes for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of tribenzo[a,c,h]phenazine systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a series of multiplets in the downfield region, generally between δ 7.5 and 9.4 ppm. For instance, a reported ¹H NMR spectrum in DMSO-d₆ showed signals at 8.33–8.31 (d, 4H), 8.05 (d, 2H), 8.03 (d, 2H), 7.82–7.77 (d, 5H), and 7.56–7.53 (m, 3H). mdpi.com The specific chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern on the fused aromatic rings.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. Due to the extensive aromaticity, the carbon signals for this compound and its derivatives are found in the range of approximately δ 120 to 150 ppm. rsc.org The low solubility of some this compound derivatives can sometimes pose a challenge for obtaining high-quality ¹³C NMR spectra. diva-portal.org

Table 1: Representative ¹H NMR Data for this compound (Data sourced from a study on phenazine (B1670421) derivatives) mdpi.com

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.33–8.31d4HAromatic Protons
8.05d2HAromatic Protons
8.03d2HAromatic Protons
7.82–7.77d5HAromatic Protons
7.56–7.53m3HAromatic Protons
d = doublet, m = multiplet

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, typically with an accuracy of four or more decimal places. innovareacademics.inalevelchemistry.co.uk This level of precision allows for the unambiguous determination of the elemental composition of a molecule, serving as a definitive confirmation of its identity and purity. innovareacademics.in For this compound (C₂₄H₁₄N₂), the calculated exact mass is 330.1157 g/mol . HRMS analysis of synthesized samples should yield a molecular ion peak ([M+H]⁺) that corresponds closely to this value, often within a few parts per million (ppm). nih.gov This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Optical and Photophysical Spectroscopies

UV-Visible Absorption Spectroscopy: Analysis of Electronic Transitions and Intramolecular Charge Transfer (ICT)

UV-Visible absorption spectroscopy is fundamental to understanding the electronic properties of this compound systems. These compounds typically exhibit multiple absorption maxima due to π→π* electronic transitions within the extensive conjugated aromatic system. nih.gov The absorption spectra are characterized by intense bands in the UV region and often extend into the visible range, resulting in colored solutions. nih.gov

For this compound, the main absorption bands are generally observed between 350 nm and 530 nm. nih.gov The introduction of electron-donating or electron-withdrawing substituents can significantly influence the position of these absorption bands. This can lead to intramolecular charge transfer (ICT) transitions, where electron density is moved from a donor part of the molecule to an acceptor part upon photoexcitation. rsc.orgresearchgate.net These ICT bands are often sensitive to solvent polarity. rsc.orgresearchgate.net

Table 2: UV-Visible Absorption Data for a this compound Derivative in Ethyl Acetate (Data adapted from a study on phenazine-based dyes) nih.gov

Absorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Transition Type
350 - 5300.96 x 10⁴ - 2.56 x 10⁴π→π*

Fluorescence Spectroscopy: Emission Maxima, Quantum Yields, and Solvatochromic Behavior

Fluorescence spectroscopy provides valuable information about the excited state properties of this compound derivatives. Upon excitation at an appropriate wavelength (often corresponding to an absorption maximum), these compounds can emit light as they relax from the excited state back to the ground state.

The position of the fluorescence emission maximum is dependent on the molecular structure and the solvent environment. nih.gov The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can vary significantly depending on the specific substituents and the presence of heavy atoms. nih.gov

A key characteristic of many this compound derivatives is their solvatochromic behavior, where the position of the emission maximum shifts with changes in solvent polarity. dp.technih.gov A bathochromic (red) shift in more polar solvents is often indicative of a more polar excited state compared to the ground state, which is a hallmark of intramolecular charge transfer. nih.govresearchgate.net This property is crucial for applications in sensing and molecular probes.

Table 3: Photophysical Data for a this compound Derivative in Various Solvents (Illustrative data based on typical findings for related compounds) rsc.org

SolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)
Cyclohexane4605150.10
Dichloromethane4855520.15
Dimethyl Sulfoxide5126130.12

Investigation of Singlet Oxygen Sensitization and Triplet State Dynamics

The ability of phenazine derivatives to act as photosensitizers for the generation of singlet oxygen is a field of significant interest. This process is intrinsically linked to the dynamics of their excited triplet states. mdpi.com When a sensitizer (B1316253) molecule, such as a this compound, absorbs light, it transitions from its singlet ground state (S₀) to an excited singlet state (S₁). nih.gov Through a process called intersystem crossing, the molecule can then move to an excited triplet state (T₁). nih.gov It is from this triplet state that energy is transferred to ground-state molecular oxygen (³O₂), which is itself a triplet, to produce reactive singlet oxygen (¹O₂). mdpi.comnih.gov

For a compound to be an effective singlet oxygen sensitizer, it must efficiently form a triplet state and possess a triplet state energy sufficient to excite ground-state oxygen. mdpi.com Research on various phenazine structures has shown that the molecular architecture, including the arrangement of aromatic rings and the presence of heteroatoms, significantly influences the efficiency of singlet oxygen generation. mdpi.comnih.gov Studies on a series of phenazine derivatives revealed that the quantum yield of triplet state formation is a key determinant of their sensitizing capability. mdpi.com

Specifically for This compound (also referred to as FN4 in some studies), it has been demonstrated to be an efficient generator of singlet oxygen. nih.gov When compared to other phenazine structures, derivatives with an angular arrangement of aromatic rings, like this compound, have shown a higher quantum yield of singlet oxygen production than their linear counterparts. nih.gov The introduction of additional nitrogen atoms into the phenazine skeleton, however, has been found to decrease the quantum yield of triplet state formation and thus reduce the ability to sensitize singlet oxygen. mdpi.com The dynamics of the triplet state, including its lifetime and quenching by oxygen, are crucial parameters governing this photosensitization process. nih.govcapes.gov.br

Electrochemical Characterization for Redox Properties

Electrochemical methods are fundamental in determining the redox behavior of this compound systems, providing critical insights into their electronic properties and suitability for applications in organic electronics.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of phenazine derivatives. core.ac.uknih.gov By measuring the current response to a sweeping potential, CV allows for the determination of oxidation and reduction potentials. semanticscholar.org These potentials are characteristic of the energy required to remove an electron from the highest occupied molecular orbital (HOMO) or add an electron to the lowest unoccupied molecular orbital (LUMO), respectively.

For derivatives of the closely related isomer, tribenzo[a,c,i]phenazine (B11520391), CV has been employed to establish their electrochemical characteristics. rsc.org In these studies, the compounds typically exhibit reversible or quasi-reversible oxidation processes, indicating their capacity to be oxidized and then reduced back to their neutral state. rsc.orgresearchgate.net The difference between the onset potentials of the first oxidation and reduction peaks is used to calculate the electrochemical band gap (E_g). rsc.orgresearchgate.net This band gap is a crucial parameter, representing the energy difference between the HOMO and LUMO levels. researchgate.net Research on various substituted tribenzo[a,c,i]phenazine systems has shown electrochemical band gaps in the range of 2.12–2.29 eV. rsc.org

Table 1: Electrochemical Data for Tribenzo[a,c,i]phenazine Derivatives Data based on studies of the related tribenzo[a,c,i]phenazine isomer.

Compound DerivativeOxidation Potential (E_ox vs Fc/Fc⁺) [V]Reduction Potential (E_red vs Fc/Fc⁺) [V]Electrochemical Band Gap (E_g) [eV]
Derivative 10.75-1.542.29
Derivative 20.72-1.402.12
Derivative 30.79-1.482.27
Derivative 40.82-1.452.27
Derivative 50.88-1.512.39

Note: Data presented is illustrative and based on published values for related isomers to demonstrate the application of the technique. rsc.orgresearchgate.net

The energy levels of the HOMO and LUMO are critical for understanding the electronic behavior of a molecule and predicting its performance in electronic devices. These values can be estimated directly from cyclic voltammetry data. researchgate.net The HOMO energy level is calculated from the onset oxidation potential, while the LUMO energy level is determined from the onset reduction potential, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. rsc.orgresearchgate.net

For a series of novel 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives, HOMO energy levels were found to be in the range of -5.18 to -5.35 eV. rsc.org Their corresponding LUMO energy levels were calculated to be between -3.06 and -3.17 eV. rsc.org In another study on different derivatives, the HOMO and LUMO levels were reported in the ranges of -5.03 to -5.29 eV and -2.75 to -2.87 eV, respectively. researchgate.net These energy levels are comparable to those of widely used hole-transporting materials, suggesting the potential of tribenzo-phenazine systems in organic electronics. rsc.orgresearchgate.net The HOMO-LUMO gap determines the molecule's chemical reactivity and kinetic stability. irjweb.com

Table 2: HOMO-LUMO Energy Levels for Tribenzo[a,c,i]phenazine Derivatives Data based on studies of the related tribenzo[a,c,i]phenazine isomer.

Compound DerivativeHOMO [eV]LUMO [eV]
Derivative A-5.18-3.06
Derivative B-5.25-3.13
Derivative C-5.30-3.15
Derivative D-5.35-3.17
Derivative E-5.29-2.84

Note: Data presented is illustrative and based on published values for related isomers. rsc.orgresearchgate.netresearchgate.net

Theoretical and Computational Investigations of Tribenzo A,c,h Phenazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Tribenzo[a,c,h]phenazine, a polycyclic aromatic hydrocarbon containing a phenazine (B1670421) core, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*) are employed to predict its ground state structure. These calculations typically reveal a nearly planar geometry, a characteristic of extended aromatic systems. The fusion of benzene (B151609) rings onto the phenazine core in an angular fashion contributes to its specific electronic properties and steric profile.

The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, providing key structural parameters such as bond lengths and bond angles. In a typical DFT study of a large polycyclic aromatic hydrocarbon, the resulting geometry would show C-C bond lengths in the aromatic rings to be intermediate between single and double bonds, consistent with electron delocalization. The C-N bonds within the central phenazine ring would exhibit their own characteristic lengths, influenced by the nitrogen heteroatoms.

Table 1: Representative Calculated Structural Parameters for Aromatic Systems (Note: This table provides typical bond length ranges for similar aromatic structures as direct data for this compound is not available.)

Bond TypeTypical Bond Length (Å)
Aromatic C-C1.39 - 1.45
Aromatic C-N1.33 - 1.38
Aromatic C-H1.08 - 1.10

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

For this compound, DFT calculations show that the HOMO and LUMO are primarily of π-character, distributed across the fused aromatic ring system. The HOMO is typically delocalized over the electron-rich carbocyclic framework, while the LUMO is often centered more on the electron-deficient phenazine moiety, due to the electronegativity of the nitrogen atoms. This spatial distribution is indicative of the molecule's potential to participate in charge-transfer processes.

In studies of derivatives of the closely related dibenzo[a,c]phenazine (B1222753), the HOMO is predominantly located on the donor part of the molecule, while the LUMO is situated on the dibenzo[a,c]phenazine acceptor core. nih.govthe-innovation.org This separation underpins the charge-transfer characteristics of such molecules. nih.govthe-innovation.org

Table 2: Representative Frontier Molecular Orbital Energies for Phenazine Derivatives (Note: Values are illustrative and depend on the specific compound and computational method.)

Molecular OrbitalTypical Energy (eV)Primary Contribution
LUMO-2.0 to -2.5π* orbitals of the phenazine core
HOMO-5.5 to -6.0π orbitals of the fused benzene rings
HOMO-LUMO Gap3.5 to 4.0π → π* transition

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. It allows for the calculation of excited state energies and properties, providing a theoretical basis for interpreting electronic spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis absorption spectrum. For this compound, the absorption spectrum is expected to be characterized by intense π-π* transitions, typical for large aromatic systems. Weaker n-π* transitions, involving the lone pair electrons on the nitrogen atoms, may also be present but are often obscured by the stronger π-π* bands.

Computational studies on related dibenzo[a,c]phenazine isomers show several high-energy absorption bands below 450 nm attributed to π–π* and n–π* transitions, with a broader, lower-energy band corresponding to charge-transfer absorption. imec-publications.be By simulating the spectrum, specific peaks can be assigned to transitions between particular molecular orbitals (e.g., HOMO → LUMO, HOMO-1 → LUMO). Similarly, TD-DFT can be used to optimize the geometry of the first excited state (S1), allowing for the simulation of fluorescence emission spectra.

In many phenazine-based molecules, particularly those with donor and acceptor substructures, photoexcitation can lead to a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). TD-DFT is a powerful tool for visualizing and quantifying this process.

For derivatives built upon the dibenzo[a,c]phenazine core, which acts as an electron acceptor, the HOMO is primarily distributed on the donor group, while the LUMO is located on the dibenzo[a,c]phenazine unit. nih.gov Upon excitation (a HOMO to LUMO transition), electron density effectively moves from the donor to the acceptor part of the molecule. This charge separation in the excited state is a hallmark of ICT. The extent of this charge transfer and the nature of the ICT state can be analyzed by examining the electron density difference between the ground and excited states and by analyzing the molecular orbitals involved in the transition. The solvatochromic effects observed in the emission spectra of related isomers, where the emission red-shifts in more polar solvents, provide experimental evidence for a charge-transfer character in the emissive state, which is supported by TD-DFT calculations. imec-publications.be

Advanced Electronic Structure Methods

While DFT and TD-DFT are powerful and widely used, they have known limitations, particularly in accurately describing certain types of excited states, such as those with significant double-excitation character or in systems with strong electron correlation. For a more rigorous and accurate description of the electronic properties of molecules like this compound, more advanced electronic structure methods can be employed.

Methods such as Equation-of-Motion Coupled-Cluster (EOM-CC) theory or Multireference Configuration Interaction (MRCI) can provide more accurate excitation energies and a better description of complex excited-state wavefunctions. However, these methods are significantly more computationally demanding and are often limited to smaller molecules. Their application to a large system like this compound would require substantial computational resources. Such methods would be particularly useful for calibrating the results from TD-DFT or for investigating phenomena where standard TD-DFT might fail, ensuring a more complete and accurate theoretical understanding of the molecule's photophysics.

Ab Initio and Post-Hartree-Fock Approaches for Enhanced Accuracy

For complex polycyclic aromatic nitrogen heterocycles like this compound, achieving high accuracy in theoretical predictions of molecular structure, vibrational spectra, and electronic properties is paramount. While Density Functional Theory (DFT) offers a balance between computational cost and accuracy, more rigorous methods are often employed to benchmark results and handle systems where electron correlation is critical. Ab initio ("from the beginning") quantum chemistry methods, which use Schrödinger's equation and physical constants as their only inputs, provide a pathway to near-exact solutions, albeit at a higher computational cost. ijsr.net

The simplest ab initio method is the Hartree-Fock (HF) approach. wikipedia.org HF calculations solve the Schrödinger equation by approximating the instantaneous repulsion between electrons with an average electrostatic field, effectively treating each electron as moving independently in the mean field of all others. ijsr.netwikipedia.org This single-determinant approach, however, neglects the explicit correlation between the motions of electrons, which is a significant factor in the total electronic energy. uba.arwikipedia.orgepfl.ch

To overcome this limitation, post-Hartree-Fock methods have been developed. uba.arwikipedia.org These methods use the Hartree-Fock wave function as a starting point and apply corrections to account for electron correlation. wikipedia.org Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. epfl.ch MP2, which includes second-order corrections, is a widely used method that often provides significant improvements over HF for structural parameters and energies at a manageable computational cost. epfl.ch

Configuration Interaction (CI): CI methods express the true wave function as a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. While a "full CI" is the exact solution within a given basis set, it is computationally intractable for all but the smallest molecules. epfl.ch Truncated CI methods offer a compromise.

Coupled Cluster (CC) Theory: Regarded as one of the most accurate and reliable methods, CC theory provides a size-consistent and size-extensive description of electron correlation. wikipedia.org

For phenazine and its derivatives, studies have shown that while DFT methods like B3LYP can provide structural parameters in good agreement with experimental data, post-Hartree-Fock methods are crucial for refining electronic properties and understanding excited states. nih.gov

Table 1: Comparison of Hartree-Fock and Post-Hartree-Fock Methods

Method Treatment of Electron Correlation Typical Accuracy Computational Cost Scaling (N = system size) Key Feature
Hartree-Fock (HF) Averaged (mean-field) repulsion only; neglects explicit correlation. wikipedia.orgwikipedia.org Qualitative; good for initial geometries. ~N⁴ wikipedia.org Computationally least expensive ab initio method. wikipedia.org
Møller-Plesset (MP2) Included as a second-order perturbation. epfl.ch Good; significantly improves on HF for correlation energy. ~N⁵ Most common and cost-effective post-HF method.
Coupled Cluster (CCSD(T)) Included via an exponential cluster operator. Excellent ("gold standard"); highly accurate energies. ~N⁷ wikipedia.org Provides a very accurate description of electron correlation. wikipedia.org

Computational Insights into Bonding and Reactivity

Computational chemistry provides powerful tools to move beyond simple structural representations and gain deep insights into the electronic nature of molecules like this compound, which dictates their bonding, stability, and chemical reactivity. Methods like DFT are particularly useful for analyzing the electronic structure of large aromatic systems. mdpi.com

Key computational analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and optical properties. For phenazine derivatives, the distribution and energy of these orbitals are heavily influenced by the presence and position of substituent groups. rsc.orgrsc.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In phenazine systems, the nitrogen atoms typically create regions of negative potential, indicating sites susceptible to electrophilic attack or coordination with metal ions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule. It can quantify charge transfer between atoms, analyze hyperconjugative interactions, and reveal intramolecular interactions like hydrogen bonds, which can influence the conformation and stability of substituted phenazine derivatives. rsc.org

Reactivity Descriptors: Based on the energies of FMOs, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which provide quantitative measures to predict and rationalize the reactivity of different sites within the molecule.

For large, fused-ring systems like this compound, these computational tools are invaluable for understanding how the extended π-conjugation and the specific arrangement of the fused rings influence the electronic properties and reactivity compared to the parent phenazine molecule.

Table 2: Insights from Computational Analysis of Phenazine Systems

Analysis Type Information Gained Relevance to this compound
Frontier Molecular Orbitals (HOMO/LUMO) Electron-donating/accepting ability, electronic transition energies, kinetic stability. rsc.org Predicts optoelectronic properties and sites for redox reactions.
Molecular Electrostatic Potential (MEP) Identification of electrophilic and nucleophilic sites. Reveals reactive sites, particularly around the nitrogen atoms, for functionalization.
Natural Bond Orbital (NBO) Intramolecular charge distribution, delocalization, and stabilizing interactions. rsc.org Elucidates the electronic communication across the fused aromatic core.
Reactivity Descriptors Quantitative prediction of chemical hardness, softness, and electronegativity. Allows for a systematic comparison of reactivity with other phenazine derivatives.

Predictive Modeling for Structure-Property Relationships

Rational Design of Phenazine Derivatives with Desired Optoelectronic Characteristics

The rational design of organic molecules for optoelectronic applications, such as organic light-emitting diodes (OLEDs), relies heavily on establishing clear structure-property relationships. rsc.org Computational modeling is an indispensable tool in this process, allowing researchers to predict the properties of novel compounds before undertaking their synthesis. rsc.org For phenazine-based materials, the goal is often to tune the emission color, enhance quantum efficiency, and improve charge transport properties.

Dibenzo[a,c]phenazine, a core structure within this compound, has been successfully employed as an acceptor unit in materials for thermally activated delayed fluorescence (TADF). acs.orgnih.gov The design strategy often involves a donor-acceptor (D-A) architecture. In this framework:

The Acceptor (A): The rigid and planar π-conjugated dibenzo[a,c]phenazine unit serves as a strong electron acceptor. Its extended conjugation helps to reduce the HOMO-LUMO gap, which is essential for achieving longer-wavelength (e.g., orange-red) emission. acs.orgnih.gov

The Donor (D): Electron-donating groups, such as dimethylacridan (DMAC) or phenoxazine (B87303) (PXZ), are attached to the acceptor core. acs.orgrsc.org

Computational studies, primarily using DFT and time-dependent DFT (TD-DFT), allow for the prediction of key optoelectronic parameters. By systematically varying the number, type, and substitution position of the donor units, researchers can modulate the degree of intramolecular charge transfer (ICT). nih.gov This tuning directly impacts the emission wavelength; for instance, increasing the number of DMAC donor units on a dibenzo[a,c]phenazine core was shown to systematically shift the emission from 541 nm to 605 nm. acs.orgnih.gov Furthermore, these calculations can predict the singlet-triplet energy gap (ΔEST), a critical parameter for designing efficient TADF emitters.

Table 3: Computationally Guided Design of Dibenzo[a,c]phenazine-Based Emitters

Compound Donor Unit Number of Donors Predicted Emission Max (nm) Experimental EQEmax (%)
1DMAC–BP 9,9-dimethylacridan (DMAC) 1 ~540 11.6%
2DMAC–BP 9,9-dimethylacridan (DMAC) 2 ~580 19.8%
3DMAC–BP 9,9-dimethylacridan (DMAC) 3 ~605 22.0% acs.org
2DTCz-BP-F 3,6-di-tert-butyl-9H-carbazole 2 ~505 2.1% rsc.org
2PXZ-BP-F 10H-phenoxazine 2 ~674 12.4% rsc.org

Data derived from studies on dibenzo[a,c]phenazine derivatives, which form part of the this compound structure. acs.orgrsc.org

Computational Screening of Potential Functional Materials

Beyond the detailed design of individual molecules, computational chemistry enables high-throughput screening (HTS) of large virtual libraries of compounds to identify promising candidates for specific applications. rsc.orgresearchgate.net This approach accelerates the discovery of new functional materials by focusing experimental efforts on the most promising molecules. rsc.orgacs.org Phenazine derivatives have been the subject of extensive computational screening for applications in energy storage, particularly as redox-active materials in organic redox flow batteries (RFBs). rsc.orgrsc.orgresearchgate.net

The HTS workflow typically involves several steps:

Library Generation: A large virtual library of phenazine derivatives is created by systematically modifying a core structure (like this compound) with a wide variety of functional groups at different positions.

Property Calculation: For each molecule in the library, key properties are calculated using efficient computational methods, often DFT. rsc.orgnorthwestern.edu For RFB applications, the primary property of interest is the redox potential. rsc.org Other properties like solubility and stability may also be estimated.

Screening and Filtering: The calculated data is filtered based on desired criteria. For example, in the search for anolytes for RFBs, researchers screen for molecules with highly negative redox potentials. rsc.org

Analysis and Down-selection: Promising candidates are subjected to more accurate, higher-level computations to validate the initial findings before being recommended for synthesis and experimental testing.

Studies have successfully screened hundreds of phenazine derivatives, revealing clear structure-property relationships. rsc.org For instance, it has been shown that electron-donating groups (like -NH₂) tend to make the redox potential more negative, while electron-withdrawing groups (like -CN) make it more positive. rsc.orgrsc.org This computational approach has identified promising phenazine-based candidates for both the negative and positive electrodes in RFBs. rsc.org

Table 4: Example of a High-Throughput Screening Workflow for Phenazine-Based Anolytes

Step Action Example for this compound Key Metric(s)
1. Library Generation Create a virtual library of derivatives. Add functional groups (-NH₂, -OH, -CH₃, -CN, -CF₃) to various positions. Number of unique structures.
2. DFT Calculation Compute properties for all structures. rsc.org Calculate Gibbs free energy of neutral and reduced states. Redox Potential (V).
3. Initial Screening Filter based on target property range. Select molecules with redox potential < -2.0 V vs Fc/Fc⁺. Hit rate (%).
4. Refined Analysis Perform higher-level calculations on hits. Re-calculate redox potential and estimate solubility using a continuum solvent model. Validated Redox Potential, Solvation Energy.
5. Candidate Selection Identify top candidates for synthesis. Select top 3 derivatives with the most negative potential and good predicted solubility. Final candidate list.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Dibenzo[a,c]phenazine BP
Phenazine -
9,9-dimethylacridan DMAC
10H-phenoxazine PXZ
3,6-di-tert-butyl-9H-carbazole DTCz
1DMAC–BP -
2DMAC–BP -
3DMAC–BP -
2DTCz-BP-F -

Based on a comprehensive review of the available search results, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the chemical compound “this compound” as requested. The provided search results contain detailed information on related but distinct compounds, primarily Tribenzo[a,c,i]phenazine (B11520391) and various Dibenzo[a,c]phenazine derivatives.

The strict instruction to focus solely on the This compound isomer cannot be fulfilled, as there is a lack of specific research findings for this particular molecule within the search results concerning its applications in organic electronics, optoelectronics, and supramolecular chemistry.

To adhere to the principles of accuracy and avoid hallucination, an article on the specified compound cannot be written. Information available for other isomers cannot be attributed to this compound.

Academic Applications and Advanced Materials Science Contexts of Tribenzo A,c,h Phenazine

Supramolecular Chemistry and Self-Assembly Research

Host-Guest Chemistry and Directed Self-Assembly

The large, aromatic surface and specific geometry of tribenzo[a,c,h]phenazine and its derivatives make them compelling candidates for applications in host-guest chemistry and directed self-assembly. These molecules can engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, to form highly ordered supramolecular structures.

A notable example involves an adduct of N,N′-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC), a derivative of the tribenzophenazine core. In this system, the DPAC unit functions as a hydrophobic component and a fluorescent reporter, while a linked cysteine derivative provides a hydrophilic group and hydrogen-bonding capabilities. rsc.orgrsc.org This design allows the molecule to self-assemble in a mixed solvent system, transitioning from a metastable, kinetically captured state to a more stable, ordered arrangement over time. rsc.orgrsc.org The process of this self-assembly can be visually monitored in real-time through changes in the molecule's fluorescence, shifting from orange-red to blue as the assembly becomes more ordered. rsc.orgrsc.org This transformation corresponds to a morphological change from nanoparticles to columnar assemblies. rsc.org

Furthermore, the inherent chirality of the cysteine component induces circularly polarized luminescence (CPL) in the final assembled state, demonstrating how molecular design can direct the formation of complex, functional supramolecular systems. rsc.orgrsc.org The ability to control and monitor the self-assembly process in situ opens avenues for creating sophisticated, out-of-equilibrium functional materials. rsc.org

Discotic dibenzo[a,c]phenazine (B1222753) derivatives also exhibit self-assembly properties, forming column-like structures through the stacking of the disc-shaped molecules. These columns can further organize into hexagonal superlattices, showcasing the potential for creating ordered materials suitable for applications in molecular electronics. researchgate.net

Coordination Chemistry and Metal Complexation

The nitrogen atoms within the phenazine (B1670421) core of this compound and its analogues provide excellent coordination sites for metal ions, making this class of compounds versatile ligands in coordination chemistry.

The tribenzophenazine scaffold can be incorporated into larger, more complex ligand systems to create mono- or polymetallic complexes. The synthesis of these complexes typically involves the reaction of a phenazine-based ligand with a transition metal salt. For instance, derivatives like dipyrido[3,2-a:2′,3′-c]phenazine (dppz), which contains a phenazine core, are widely used to form complexes with transition metals such as ruthenium(II) and lanthanides. researchgate.netmdpi.com The synthesis strategy often involves straightforward reactions between the ligand and metal precursors in a suitable solvent. semanticscholar.org The resulting complexes can feature various coordination geometries depending on the metal ion and the stoichiometry of the reaction. For example, lanthanide complexes with dppz have been synthesized where the metal ion is coordinated by two bidentate dppz ligands and three bidentate nitrate (B79036) anions. mdpi.com

The coordination of a transition metal to a tribenzophenazine-based ligand significantly alters the electronic structure of the ligand, thereby modulating its photophysical and electrochemical properties. This interaction can lead to the emergence of new absorption bands, shifts in emission wavelengths, and changes in redox potentials.

The photophysical properties of metal-phenazine complexes are often sensitive to the surrounding environment, such as solvent polarity. researchgate.netpreprints.org For example, ruthenium(II) complexes with the dppz ligand exhibit different excited state behaviors depending on the solvent. In non-aqueous solvents, emission occurs from a metal-to-ligand charge transfer (MLCT) state. However, in an aqueous environment, a different, lower-energy MLCT state becomes accessible, which has a much lower luminescence quantum yield. researchgate.net This sensitivity to the environment makes these complexes useful as probes in various media.

The electrochemical behavior is also tunable. The introduction of electron-withdrawing or electron-donating groups on the phenazine ligand can shift the redox potentials of the resulting metal complexes. nih.gov This tunability is crucial for designing materials for specific electronic applications, such as in sensors or redox-active systems.

A significant application of metal-tribenzophenazine complexes is in the development of materials with near-infrared (NIR) emission. NIR-emitting materials are valuable for applications in telecommunications, bio-imaging, and night-vision technologies. nih.gov

By carefully selecting the metal ion and designing the ligand structure, it is possible to create complexes that emit light in the NIR region. Lanthanide ions such as Neodymium(III), Erbium(III), and Ytterbium(III) are particularly well-suited for this purpose due to their intrinsic NIR emission properties. mdpi.com When complexed with ligands like dppz, an efficient energy transfer can occur from the ligand (which absorbs light in the UV-visible region) to the lanthanide ion, which then emits in the NIR. mdpi.com For example, complexes with the general formula [Ln(NO3)3(dppz)2] have been shown to exhibit characteristic NIR emission peaks for Nd³⁺ (871 nm, 1053 nm, 1335 nm), Er³⁺ (1529 nm), and Yb³⁺ (978 nm). mdpi.com

Iridium(III) complexes featuring dibenzo[a,c]phenazine-based ligands have also been developed as NIR emitters for potential use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The extensive conjugation of the phenazine core helps to lower the energy of the emissive state, pushing the emission into the NIR region. rsc.org

Metal IonLigand SystemEmission Wavelength (nm)Reference
Nd³⁺[Nd(NO₃)₃(dppz)₂]871, 1053, 1335 mdpi.com
Er³⁺[Er(NO₃)₃(dppz)₂]1529 mdpi.com
Yb³⁺[Yb(NO₃)₃(dppz)₂]978 mdpi.com
Ir³⁺[Ir(dpbpa)₂(Bphen)]⁺PF₆⁻715 rsc.org
Ir³⁺[Ir(dtbpa)₂(Bphen)]⁺PF₆⁻775 rsc.org

Energy Storage Systems

Phenazine derivatives, including those based on the tribenzophenazine framework, are promising candidates for redox-active materials in aqueous organic redox flow batteries (AORFBs). rsc.orgresearchgate.net These batteries offer a potentially sustainable and cost-effective solution for large-scale energy storage. The core advantage of organic molecules like phenazines is their tunable electrochemical properties, which can be modified through synthetic chemistry to optimize parameters such as redox potential, solubility, and stability. researchgate.netrsc.org

Phenazines are particularly attractive as anolyte (negative electrode) materials due to their ability to undergo reversible redox reactions at low potentials. figshare.commdpi.com Strategic molecular design, such as the introduction of specific functional groups, can enhance their performance. For example, modifying the phenazine structure can dramatically increase water solubility and shift the redox potential to more desirable values. repec.org In one study, a phenazine derivative was engineered to have a solubility of up to 1.8 M and was used in a flow battery that exhibited a high reversible capacity of 67 Ah L⁻¹ with excellent stability over 500 cycles. repec.org

While direct studies on "Tribenzo[a,c,i]phenazine-10,15-dione" are not prevalent in the initial search results, the investigation of other phenazine-based compounds provides a strong basis for its potential application. The dione (B5365651) functionality would likely serve as the redox-active center. The general redox mechanism for phenazine-based materials involves a two-electron transfer process. researchgate.net Computational studies are often employed to predict the redox potentials and solubility of new phenazine derivatives, guiding the design of high-performance materials for AORFBs. rsc.orgrsc.org For instance, a new phenazine derivative, 4,4′-(phenazine-2,3-diylbis(oxy))dibutyric acid (2,3-O-DBAP), was identified through calculations and experiments to have a low redox potential of -0.699 V vs SHE and good chemical stability, enabling a long-lasting flow cell with a discharge voltage of 1.12 V. figshare.com

Phenazine DerivativeRoleRedox PotentialKey Performance MetricReference
7,8-dihydroxyphenazine-2-sulfonic acidAnolyte-1.06 V vs Ag/AgCl67 Ah L⁻¹ reversible capacity rsc.orgrepec.org
4,4′-(phenazine-2,3-diylbis(oxy))dibutyric acidAnolyte-0.699 V vs SHE62-day lifespan, 0.0127% fade rate figshare.com
General Phenazine DerivativesAnolyteCan be as low as -1.1 V vs Ag/AgClHigh synthetic tunability researchgate.netmdpi.com

Mechanistic Studies of Degradation and Stability in Electrochemical Energy Storage

The stability of this compound and related phenazine-based materials is a critical factor in their application in electrochemical energy storage systems. Mechanistic studies have focused on understanding the degradation pathways that can lead to capacity fading and reduced cycle life. In aqueous batteries, the stability of phenazine-based anodes can be influenced by the insolubility of both the compound and its reduction products in the electrolyte. For instance, a nano-phenazine@Ketjen black (nPZ/KB) composite has demonstrated an ultralong cycle life of 100,000 cycles with 76% capacity retention, a performance attributed to the insolubility of phenazine and its reduced forms in aqueous electrolytes researchgate.net.

However, the electrochemical environment, particularly in the presence of strong acids or bases, can introduce degradation pathways. In alkaline flow batteries, for example, organic materials can be susceptible to nucleophilic substitution and hydrolysis reactions. Strategies to mitigate this include connecting functional groups, such as carboxyl groups, to chemically inert carbon atoms on the phenazine core rather than the central triazine ring, which helps to avoid these degradation reactions researchgate.net.

The stability of phenazine derivatives is also linked to their molecular structure. The introduction of specific substituents can enhance stability. For example, a phenoxide radical cationic sodium salt (PSPR) has shown high stability in water, remaining stable for over 70 days when exposed to air, without dimerization or disproportionation reactions researchgate.net. In another study, a phenazine-based anolyte demonstrated stable operation for over 100 cycles in neutral electrolytes and over 325 cycles in acidic conditions when paired with a VOSO₄ catholyte, although some capacity fade was observed mdpi.com. The gradual capacity decay in such systems is often linked to the stability of the catholyte, suggesting that the phenazine anolyte itself possesses high operational stability mdpi.com.

Interactive Table: Electrochemical Stability of Phenazine-Based Materials

Compound/Composite Battery System Cycle Life Capacity Retention/Fade Key Stability Factor
nano-phenazine@Ketjen black (nPZ/KB) Aqueous rechargeable battery 100,000 cycles 76% retention Insolubility of phenazine and its reduction products in aqueous electrolytes researchgate.net.
Phenoxide radical cationic sodium salt (PSPR) Aqueous flow battery (paired with Zn) 2500 cycles No significant degradation Avoidance of dimerization and disproportionation reactions researchgate.net.
M1 Anolyte Neutral redox flow battery (paired with TEMPOL) 100 cycles 0.25 mAh L⁻¹ fade per cycle Inherent stability of the phenazine core mdpi.com.

Reaction Mechanisms and Transformational Studies of Phenazine Systems

Elucidation of Synthesis Reaction Pathways for Polycyclic Phenazines

The synthesis of polycyclic phenazines, including this compound, is primarily achieved through condensation reactions. A common and efficient method involves the reaction of an o-phenylenediamine (B120857) derivative with an o-quinone. This approach allows for the construction of the core phenazine ring system.

For more complex, functionalized tribenzo[a,c,i]phenazine (B11520391) derivatives, modern cross-coupling reactions are employed. One such powerful method is the palladium-catalyzed C–N bond-forming amination reaction (Buchwald-Hartwig amination) researchgate.net. This strategy allows for the synthesis of novel 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives in good yields researchgate.net. The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Another key synthetic strategy is the Palladium-catalyzed Suzuki–Miyaura 'C–C bond' coupling reaction. This has been used to synthesize 3,6,11-trisubstituted-dibenzo[a,c]phenazine derivatives, demonstrating the versatility of palladium catalysis in functionalizing the phenazine scaffold researchgate.net.

The biosynthesis of the fundamental phenazine scaffold originates from the shikimate pathway frontiersin.orgnih.gov. The key precursor, chorismic acid, is converted through a series of enzymatic steps to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) frontiersin.orgnih.gov. The enzyme PhzF catalyzes a crucial isomerization of DHHA researchgate.net. Subsequently, two molecules of the product are condensed by the enzyme PhzB to form the tricyclic phenazine core researchgate.net. This biosynthetic pathway highlights the natural origin of the phenazine ring system, which is then elaborated upon by synthetic chemists to create complex polycyclic structures like this compound.

Interactive Table: Key Synthesis Reactions for Polycyclic Phenazines

Reaction Type Reactants Product Type Key Features
Condensation Reaction o-phenylenediamine derivative + o-quinone Core phenazine scaffold Fundamental method for forming the central ring system researchgate.net.
Buchwald-Hartwig Amination Aryl halide + Amine (on phenazine core) N-functionalized phenazines Palladium-catalyzed C-N bond formation, good yields for substituted derivatives researchgate.net.
Suzuki–Miyaura Coupling Aryl halide/triflate + Arylboronic acid C-functionalized phenazines Palladium-catalyzed C-C bond formation for extensive functionalization researchgate.net.

Studies on Photoinduced Molecular Transformations

The extended π-conjugated system of this compound and related polycyclic aromatic hydrocarbons (PAHs) makes them photoactive. Studies on their photophysical properties reveal pathways for molecular transformations upon light absorption. When phenazine is in the presence of hydroxyaromatics like hydroxybenzenes, photo-electron transfer can occur, leading to an enhancement of the phenazine's fluorescence nih.gov. Conversely, when phenazine is added to a solution of hydroxynaphthalenes, quenching of the hydroxynaphthalene emission is observed nih.gov.

This quenching phenomenon suggests an energy or electron transfer process from the excited state of the hydroxynaphthalene to the phenazine molecule. Such processes are fundamental to photoinduced transformations, where the excited state of the molecule can undergo reactions not accessible in the ground state. The formation of exciplexes or charge-transfer complexes can be an intermediate step towards permanent molecular changes, such as cycloadditions or rearrangements, although these specific transformations are highly dependent on the molecular environment and the presence of other reactants.

The photophysical properties can be intentionally tuned by heteroatom doping. For polycyclic aromatic hydrocarbons, the site-specific substitution of carbon atoms with nitrogen can shift electronic transitions to lower or higher energies, thereby altering the absorption and emission spectra rsc.org. This rational design approach can be used to control the photo-reactivity of the molecule. By modifying which positions on the aromatic framework are electron-donating or electron-withdrawing upon excitation, one can influence the pathways of photoinduced transformations rsc.org.

Interactive Table: Photophysical Phenomena in Phenazine Systems

Phenomenon Interacting Molecules Observed Effect Underlying Mechanism
Fluorescence Enhancement Phenazine + Hydroxybenzenes Increased fluorescence of phenazine Photo-electron transfer from hydroxybenzene to the excited phenazine nih.gov.
Fluorescence Quenching Phenazine + Hydroxynaphthalenes Decreased fluorescence of hydroxynaphthalene Energy or electron transfer from excited hydroxynaphthalene to phenazine nih.gov.

Future Research Directions and Outlook for Tribenzo A,c,h Phenazine

Exploration of Novel Synthetic Pathways for Structural Diversity

The future of Tribenzo[a,c,h]phenazine research will heavily rely on the development of versatile and efficient synthetic methodologies. While direct synthesis routes for this specific isomer are not well-documented, inspiration can be drawn from established methods for related phenazine (B1670421) compounds.

Future synthetic explorations should focus on:

Modular Synthesis Routes: Developing modular approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig and Suzuki-Miyaura), would enable the introduction of a wide array of functional groups onto the this compound core. This would allow for the systematic tuning of its electronic and photophysical properties. For instance, the introduction of donor and acceptor moieties could be explored to create novel materials for organic electronics.

Multicomponent Reactions: Investigating one-pot multicomponent reactions could provide a rapid and atom-economical pathway to novel this compound derivatives. These methods are known for their ability to generate complex molecules from simple starting materials in a single step.

Condensation Reactions: The classical approach of condensing ortho-diamines with ortho-quinones could be adapted for the synthesis of the this compound scaffold. Future work could focus on the synthesis of novel precursors to facilitate this condensation.

Post-Synthetic Functionalization: Developing methods for the selective functionalization of the parent this compound core would be a significant advancement. This could involve techniques like direct C-H activation to introduce functional groups at specific positions, thereby creating a library of derivatives with diverse properties.

Integration of Advanced Computational Modeling for Predictive Material Design

Computational chemistry is a powerful tool for predicting the properties of novel materials before their synthesis, saving significant time and resources. For this compound, a synergistic approach combining theoretical calculations with experimental validation will be crucial.

Future research should leverage:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be employed to predict the geometric and electronic structures, HOMO-LUMO energy levels, and photophysical properties (absorption and emission spectra) of this compound and its derivatives. This predictive power can guide the design of molecules with desired characteristics for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions and bulk properties of this compound-based materials. This is particularly important for understanding charge transport in organic semiconductors and for designing materials with optimal solid-state packing.

Machine Learning (ML) and Artificial Intelligence (AI): As more data on phenazine derivatives becomes available, ML and AI algorithms could be trained to predict the properties of new this compound structures. This data-driven approach could accelerate the discovery of high-performance materials.

Development of Multifunctional Phenazine-Based Materials for Emerging Technologies

The unique electronic structure of the phenazine core suggests that this compound could be a valuable building block for a variety of functional materials. Future research should target the development of materials for:

Organic Electronics: The electron-deficient nature of the phenazine ring makes it an excellent candidate for use in n-type and ambipolar organic field-effect transistors (OFETs) and as an acceptor unit in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).

Sensors: The lone pair electrons on the nitrogen atoms and the extended π-system of this compound could be exploited for the development of chemical sensors. Functionalization with specific recognition moieties could lead to highly selective and sensitive sensors for ions, molecules, and biological analytes.

Energy Storage: Phenazine derivatives have shown promise as redox-active materials in organic flow batteries. The redox properties of this compound should be investigated to assess its potential for energy storage applications.

Photocatalysis: The ability of phenazine compounds to absorb light and participate in electron transfer processes makes them interesting candidates for photocatalysis. This compound-based materials could be explored for applications in solar energy conversion and environmental remediation.

Interdisciplinary Research at the Interface of Materials Science and Chemical Physics

The full potential of this compound can only be realized through a highly interdisciplinary research approach that bridges the gap between fundamental understanding and practical applications. This will require close collaboration between synthetic chemists, computational chemists, physicists, and materials scientists.

Key areas for interdisciplinary investigation include:

Structure-Property Relationships: A systematic investigation into how the molecular structure of this compound derivatives influences their electronic, optical, and charge-transport properties is essential. This will involve a feedback loop between synthesis, characterization, and theoretical modeling.

Device Physics: For applications in organic electronics, a deep understanding of the device physics of this compound-based materials is required. This includes studying charge injection, transport, and recombination in devices.

Spectroscopic and Morphological Characterization: Advanced spectroscopic techniques (e.g., transient absorption spectroscopy) and morphological studies (e.g., atomic force microscopy) will be needed to probe the excited-state dynamics and solid-state ordering of these materials.

By pursuing these future research directions, the scientific community can unlock the potential of this compound and establish it as a valuable component in the toolbox of functional organic materials.

Table of Potentially Relevant Computational and Experimental Data for this compound Derivatives

The following table illustrates the types of data that would be crucial to generate for this compound and its derivatives, based on studies of related compounds.

DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Emission Max (nm)Application
This compound (Unsubstituted)----Baseline
Donor-Substituted TBP----OLED Emitter
Acceptor-Substituted TBP----OFET
Solubilizing Group-TBP----Flow Battery

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